molecular formula C13H16N4O2 B11670995 2-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]-6-ethoxyphenol

2-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]-6-ethoxyphenol

Cat. No.: B11670995
M. Wt: 260.29 g/mol
InChI Key: ISQUNRNGRXTHDG-RIYZIHGNSA-N
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Description

2-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]-6-ethoxyphenol is a complex organic compound that features a triazole ring, an ethoxy group, and a phenolic structure

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]-6-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various alkyl or aryl ethers.

Scientific Research Applications

2-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]-6-ethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]-6-ethoxyphenol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The phenolic group can participate in hydrogen bonding and π-π interactions, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]-6-ethoxyphenol is unique due to the combination of the triazole ring, imine linkage, and ethoxyphenol structure. This unique combination imparts distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

2-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-6-ethoxyphenol

InChI

InChI=1S/C13H16N4O2/c1-4-19-12-7-5-6-11(13(12)18)8-14-17-9(2)15-16-10(17)3/h5-8,18H,4H2,1-3H3/b14-8+

InChI Key

ISQUNRNGRXTHDG-RIYZIHGNSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/N2C(=NN=C2C)C

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2C(=NN=C2C)C

Origin of Product

United States

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